molecular formula C21H30N4O3 B2447797 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798028-04-2

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2447797
CAS RN: 1798028-04-2
M. Wt: 386.496
InChI Key: MQNONTOUPCAJIX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butylcarbamoyl group, a piperidine ring, a methoxy group, and an indole ring. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The piperidine ring is a common structural motif in many natural products and pharmaceuticals . The indole ring is a key component of many biologically active compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carbamate and methoxy could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Modification and Pharmacological Activity

Research on compounds related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide focuses on their potential in alleviating conditions such as chronic pain, demonstrating the importance of structural modifications for enhanced pharmacological profiles. For instance, studies on urea-based TRPV1 antagonists, which share a structural similarity, indicate advancements in the development of compounds with improved tolerability and pharmacological benefits, highlighting the significance of chemical modification in drug discovery (Nie et al., 2020).

Synthesis and Characterization

The synthesis of related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, demonstrates the versatility and complexity of synthesizing intermediates for pharmaceuticals like Vandetanib. This work elucidates the systematic approach to achieving compounds with specific functional groups through multi-step chemical processes, showcasing the compound's role as a key intermediate in drug synthesis (Wang et al., 2015).

Medicinal Chemistry and Receptor Targeting

Further research delves into the selective agonistic properties of similar compounds on serotonin receptors, suggesting their utility in studying mood disorders and potentially treating them. The detailed analysis of structural elements contributing to receptor specificity and affinity emphasizes the importance of indole-based structures in developing therapeutic agents with high selectivity and potency (Heinrich et al., 2004).

Novel Synthetic Routes

Innovations in synthetic chemistry are highlighted by the development of new routes to piperidines and related structures, illustrating the continuous search for more efficient, selective, and versatile synthetic methodologies. Such research not only expands the toolbox of synthetic chemistry but also opens pathways for the creation of novel compounds with potential therapeutic applications (Back & Nakajima, 2000).

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-21(2,3)24-20(27)25-9-7-14(8-10-25)13-22-19(26)18-11-15-5-6-16(28-4)12-17(15)23-18/h5-6,11-12,14,23H,7-10,13H2,1-4H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNONTOUPCAJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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